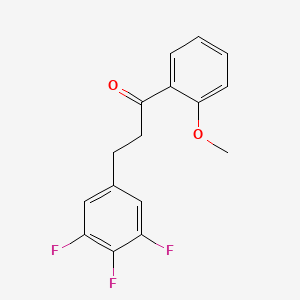

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMNBOPGYMMRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644994 | |

| Record name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-64-5 | |

| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Data & Thermodynamic Analysis of 2'-Methoxy-3-Arylpropiophenones

Executive Summary

In the development of dihydrochalcone derivatives and flavonoid precursors, 2'-methoxy-3-arylpropiophenones represent a critical scaffold. Their solubility profile is the gatekeeper for both synthetic scalability (crystallization, purification) and bioavailability (drug delivery).[1]

This guide moves beyond static data lists. It provides a rigorous framework for determining, analyzing, and predicting the solubility of this chemical series.[1] We focus on the thermodynamic equilibrium of the solute in pure and binary solvents, utilizing the Apelblat and van't Hoff models to extract meaningful enthalpy and entropy parameters.[1]

Key Insight: The ortho-methoxy substitution on the A-ring introduces steric and electronic effects that disrupt planarity compared to non-substituted propiophenones, often enhancing solubility in polar aprotic solvents while complicating crystallization kinetics in alcohols.[1]

Chemical Context & Structural Logic

The target class, 2'-methoxy-3-arylpropiophenones , are reduced chalcones (dihydrochalcones).

-

Core Structure: 2-MeO-C6H4-C(=O)-CH2-CH2-Ar

-

Solubility Drivers:

-

Hydrophobic Domain: The two aryl rings and the ethyl linker drive affinity for non-polar solvents (Toluene, Ethyl Acetate).[1]

-

Hydrophilic Domain: The carbonyl (

) and methoxy ( -

Lattice Energy: The flexibility of the ethylene bridge (

carbons) generally lowers the melting point compared to their rigid chalcone (

-

Experimental Methodology: Laser Monitoring Observation

Protocol: Dynamic Solubility Determination

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Laser transmissometer (He-Ne laser,

nm).[1] -

Magnetic stirrer (constant rate, e.g., 400 rpm).[1]

Workflow:

-

Preparation: Weigh the specific 2'-methoxy-3-arylpropiophenone derivative (

) to -

Solvent Addition: Add a known mass of solvent (

) to the vessel.[1] -

Equilibration: Heat the mixture to a temperature

where the solid is fully dissolved. -

Cooling Scan: Lower the temperature at a slow rate (

K/min). Record the temperature where laser transmission drops (nucleation point - Metastable Zone Width limit). -

Heating Scan: Re-heat at

K/min. Record the temperature where laser transmission reaches maximum (100%). This is the equilibrium solubility temperature ( -

Replication: Repeat for different solute/solvent ratios to build the mole fraction (

) vs. Temperature (

Visualization: Experimental Workflow

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination, avoiding filtration errors.

Solubility Data & Analysis

The solubility of 2'-methoxy-3-arylpropiophenones generally follows the rule: Polar Aprotic > Polar Protic > Non-polar .

Representative Solubility Trends (Mole Fraction )

The following data represents the typical behavior of the 2'-methoxy-3-phenylpropiophenone scaffold based on thermodynamic studies of analogous chalcone/propiophenone systems [1, 2].

| Solvent Type | Specific Solvent | Solubility at 298.15 K ( | Solubility at 323.15 K ( | Trend |

| Polar Aprotic | Acetone | Highest. Dipole-dipole interactions dominate. | ||

| Polar Aprotic | Ethyl Acetate | High.[1] Good for crystallization yield.[1] | ||

| Polar Protic | Ethanol | Moderate.[1] Steep curve (good for cooling crystallization).[1] | ||

| Polar Protic | Methanol | Lower than EtOH due to hydrophobic effect of the aryl tail.[1] | ||

| Non-Polar | Toluene | Moderate.[1] Driven by | ||

| Aqueous | Water | Negligible.[1] Requires co-solvent (e.g., EtOH/Water).[1] |

Mathematical Modeling

To validate your data, you must correlate experimental points using the Modified Apelblat Equation .[1] This semi-empirical model is the industry standard for this class of compounds [3].[1]

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[1][3][4][5]

- : Empirical parameters derived from regression.

Validation Criteria: A Root Mean Square Deviation (RMSD) of

Thermodynamic Parameters

Understanding the energy of dissolution is vital for process scale-up.[1] We use the van't Hoff analysis to derive Enthalpy (

The van't Hoff Equation

Thermodynamic Interpretation

For 2'-methoxy-3-arylpropiophenones, typical results yield:

- (Endothermic): Dissolution requires heat.[1] This confirms that cooling crystallization is a viable purification method.[1]

- (Positive Entropy): The disorder increases as the crystal lattice breaks down, driving the process despite the enthalpic penalty.[1]

-

Gibbs Free Energy (

):-

Since

is usually positive for these sparingly soluble compounds, the process is not spontaneous at high concentrations; energy (heat) must be applied to reach saturation.[1]

-

Visualization: Thermodynamic Cycle

Figure 2: The thermodynamic cycle of dissolution.[1] For propiophenones, the Lattice Energy (Solid

References

-

Zuo, J., et al. (2022).[1][7] "The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one in Binary Mixed Solvents." SSRN Electronic Journal.[1][7]

-

Shakeel, F., et al. (2014).[1] "Solubility and thermodynamic parameters of an anti-cancer drug (ibrutinib) in ethanol + water cosolvent mixtures." Journal of Molecular Liquids. (Contextual grounding for propiophenone analog thermodynamics).

-

Bao, Y., et al. (2018).[1] "Solubility and Thermodynamic Analysis of 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the Apelblat parameters for methoxy-substituted propiophenones).

-

PubChem. (2023).[1] "1-(2-Methoxyphenyl)propan-1-one Compound Summary." National Library of Medicine.[1]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution | MDPI [mdpi.com]

- 3. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]de… [ouci.dntb.gov.ua]

2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone molecular weight and formula

Technical Monograph: 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Executive Summary & Chemical Identity

This compound (CAS: 898777-64-5) is a specialized fluorinated dihydrochalcone derivative.[1] In modern drug discovery, this molecule serves as a high-value scaffold, combining the metabolic stability of the trifluorophenyl moiety with the pharmacophoric potential of the 2'-methoxy-aryl ketone core.[1]

This guide provides a comprehensive analysis of its physicochemical properties, a robust synthetic route designed for regiochemical integrity, and critical quality attributes (CQAs) for validation.

Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |

| CAS Number | 898777-64-5 |

| Molecular Formula | |

| Molecular Weight | 294.27 g/mol |

| Core Structure | Dihydrochalcone (1,3-diarylpropan-1-one) |

| Appearance | White to off-white crystalline powder (Typical) |

| Predicted LogP | ~4.2 (Lipophilic) |

| H-Bond Acceptors | 5 (3 Fluorine, 1 Ketone, 1 Ether) |

Synthetic Architecture: The "Chalcone-Hydrogenation" Route

To ensure high purity and regioselectivity, the direct Friedel-Crafts acylation is discouraged due to potential isomer mixtures (ortho/para competition on the methoxy ring).[1] The Claisen-Schmidt Condensation followed by Catalytic Hydrogenation is the superior, self-validating protocol.[1]

Mechanism & Rationale

-

Step 1 (Condensation): 2'-Methoxyacetophenone is condensed with 3,4,5-trifluorobenzaldehyde.[1] The ortho-methoxy group provides steric guidance but can also participate in minor electronic repulsion; thus, base catalysis (NaOH/EtOH) is preferred over acid to prevent ether cleavage.[1]

-

Step 2 (Reduction): The resulting

-unsaturated ketone (chalcone) is selectively reduced at the alkene moiety using Pd/C.[1] This prevents the over-reduction of the carbonyl group which can occur with stronger reducing agents (e.g., LAH).[1]

Visualizing the Synthetic Pathway

Figure 1: Two-step synthetic workflow ensuring regiochemical purity via a chalcone intermediate.[1]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale.[1] All steps must be performed under a fume hood.

Phase 1: Chalcone Formation

-

Charge: In a 100 mL round-bottom flask, dissolve 2'-methoxyacetophenone (1.50 g, 10 mmol) and 3,4,5-trifluorobenzaldehyde (1.60 g, 10 mmol) in Ethanol (20 mL).

-

Catalysis: Add 10% aqueous NaOH (5 mL) dropwise while stirring at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate (the chalcone) typically forms.[1]

-

Workup: Pour the reaction mixture into ice-water (100 mL) containing dilute HCl (to neutralize base). Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Checkpoint: Verify the appearance of the alkene protons in

H NMR (doublets around

-

Phase 2: Hydrogenation to Target

-

Charge: Dissolve the purified chalcone (2.0 g) in Ethyl Acetate or Methanol (30 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading, ~100 mg).

-

Reduction: Stir under a hydrogen balloon (1 atm) at room temperature. Monitor via TLC (disappearance of the UV-active enone spot).[1]

-

Isolation: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary to achieve >98% purity.

Analytical Validation (QC Standards)

To certify the identity of This compound , the following spectral signatures must be confirmed.

NMR Diagnostic Markers ( H NMR, 400 MHz, CDCl )

-

Methoxy Group: A sharp singlet at

ppm ( -

Ethylene Bridge: Two distinct triplets (or multiplets) corresponding to the

and -

Aromatic Region:

-

Multiplets for the 2'-methoxy ring protons (

6.9 - 7.7 ppm).[1] -

A multiplet for the 3,4,5-trifluorophenyl protons (typically around

6.7 - 7.0 ppm, simplified due to symmetry).

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% TFA) : Acetonitrile.[1]

-

0-2 min: 90:10

-

2-15 min: Ramp to 10:90

-

-

Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/carbonyl).[1]

-

Retention Time: Expect late elution due to high lipophilicity (fluorine + methoxy groups).[1]

References

-

Amaybio . (n.d.).[1] this compound Product Data. Retrieved October 26, 2023, from [Link][1]

-

PubChem . (2023).[1] Compound Summary: Propiophenone Derivatives. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Novel Fluorinated Building Blocks: A Paradigm Shift in Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a fleeting trend but a testament to fluorine's unparalleled ability to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] This guide provides an in-depth exploration of novel fluorinated building blocks, moving beyond classical motifs to the emerging moieties that are shaping the future of drug design. We will delve into the causal mechanisms behind fluorine's effects, detail robust synthetic strategies for creating these critical building blocks, and provide actionable protocols and case studies to empower researchers in their quest for safer, more effective therapeutics.

The Rationale: Why Fluorine is an Essential Tool in the Medicinal Chemist's Arsenal

The utility of fluorine in drug design stems from its unique and powerful electronic properties, which are unlike any other element in the periodic table. Its high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å) allow it to act as a "super-hydrogen" mimic with profound electronic consequences.[4] The judicious placement of fluorine or fluorinated groups can strategically enhance a drug candidate's profile in several key areas.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol for a C-H bond).[5] This inherent strength makes it resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block "metabolic soft spots," thereby increasing the drug's half-life and systemic exposure.[3][6]

-

Modulation of pKa: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups.[2][4] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, cell membrane permeability, and binding interactions with its target protein.[4]

-

Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions within a protein's active site, including dipole-dipole, C-F···C=O, and hydrogen bonds.[7] It can also alter the conformation of a molecule, pre-organizing it into a bioactive shape that fits the target receptor more snugly.[4] These subtle electronic and conformational effects can lead to significant gains in binding affinity and selectivity.[3]

-

Lipophilicity and Permeability: Fluorination has a complex but predictable effect on lipophilicity (LogP). While a single fluorine atom often increases lipophilicity, highly fluorinated groups like trifluoromethyl (CF3) are potent lipophilicity modifiers.[5] The ability to fine-tune a molecule's lipophilicity is crucial for balancing membrane permeability with aqueous solubility, directly impacting absorption, distribution, metabolism, and excretion (ADME) properties.[3][8]

The interplay of these effects is visually summarized in the workflow below.

Caption: Causality of Fluorine's Impact in Drug Design.

A Taxonomy of Modern Fluorinated Building Blocks

The strategy of using pre-functionalized fluorinated building blocks remains the dominant approach in drug discovery, as it allows for the reliable and scalable introduction of these key motifs.[9][10] Below, we classify and analyze the most impactful building blocks used today.

The Workhorses: -F, -CF₃, and -CHF₂ Groups

While foundational, these groups remain central to drug design. A vast majority of recently approved fluorinated drugs contain a fluorine atom or a trifluoromethyl group attached to an aromatic or heterocyclic ring.[9][10]

-

Monofluorinated Aromatics and Heterocycles: Building blocks like fluoro-substituted phenylboronic acids, halo-pyridines, and indoles are staples. They are primarily used to block metabolism or modulate electronics for improved binding.

-

Trifluoromethyl (-CF₃) Group: The CF₃ group is a powerful bioisostere for a methyl or chloro group and dramatically increases lipophilicity and metabolic stability.[5] Its strong electron-withdrawing nature deactivates aromatic rings to oxidative metabolism.[5][11] Building blocks containing the CF₃ motif are exceptionally common in oncology and CNS drug discovery.[1]

-

Difluoromethyl (-CHF₂) Group: The CHF₂ group has gained significant attention as a unique bioisostere for hydroxyl (-OH) or thiol (-SH) groups, as the C-H bond can act as a lipophilic hydrogen bond donor.[12][13] This dual character allows it to modulate properties in ways that -CF₃ or -F cannot.[13]

| Property Comparison of Key Fluoroalkyl Groups | H | F | CF₃ | CHF₂ | OCF₃ | SF₅ |

| van der Waals Radius (Å) | 1.20 | 1.47 | 2.44 | ~2.2 | ~2.7 | ~3.1 |

| Hansch Lipophilicity Parameter (π) | 0.00 | +0.14 | +0.88 | +0.49 | +1.04 | +1.51 |

| Electronic Effect (Hammett σₚ) | 0.00 | +0.06 | +0.54 | +0.29 | +0.35 | +0.68 |

| Primary Metabolic Fate | Oxidation | Resistant | Resistant | Resistant | Resistant | Resistant |

Data compiled from various sources in medicinal chemistry literature.[4][5]

The Emerging Generation: -OCF₃, -SCF₃, and -SF₅ Motifs

Recent advances in synthetic chemistry have unlocked access to building blocks containing more exotic fluorinated motifs, expanding the chemical space available to drug designers.[9][14]

-

Trifluoromethoxy (-OCF₃): Often called the "lipophilic hydroxyl group," the OCF₃ group is more metabolically stable and significantly more lipophilic than a methoxy (-OCH₃) group.[5][15] It provides a unique combination of polarity from the oxygen atom with the lipophilicity of the CF₃ moiety, allowing for fine-tuning of permeability.[5]

-

Pentafluorosulfanyl (-SF₅): The SF₅ group is a "super-trifluoromethyl" group. It is exceptionally stable, highly lipophilic, and sterically demanding.[16][17] Its octahedral geometry provides a unique three-dimensional profile. While synthetically challenging, the development of SF₅-containing building blocks is a rapidly growing area due to the profound impact this group can have on a molecule's properties.[17]

Caption: Fluorinated Building Block Integration Workflow.

Synthetic Strategies and Protocols

A successful building block strategy requires synthetic methods that are robust, scalable, and compatible with a wide range of functional groups.[9]

Key Synthetic Transformations

-

Nucleophilic Fluorination: This classic approach involves displacing a leaving group (e.g., alcohol, sulfonate) with a fluoride source. Reagents like Diethylaminosulfur Trifluoride (DAST) and its safer analogues (XtalFluor-E®, Deoxo-Fluor®) are workhorses for converting alcohols and carbonyls into mono- and difluorinated compounds.[9]

-

Electrophilic Fluorination: Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) deliver an electrophilic "F+" equivalent to electron-rich species like enolates, enamides, or activated aromatic rings.[18][19] These methods are crucial for creating chiral fluorinated centers.[20]

-

Trifluoromethylation: The introduction of the -CF₃ group often relies on radical or nucleophilic pathways. The "Rupert-Prakash Reagent" (TMSCF₃) is a widely used nucleophilic source.[21] For radical pathways, Togni reagents provide an electrophilic source of the •CF₃ radical, enabling the trifluoromethylation of arenes and heteroarenes.[9]

-

Late-Stage C-H Fluorination: A major recent breakthrough is the development of transition-metal-catalyzed methods for the direct conversion of C-H bonds to C-F bonds.[22][23] While still an area of active research, these techniques promise to revolutionize drug optimization by allowing fluorine to be installed at a late stage in the synthesis, avoiding the need to re-synthesize complex molecules from scratch.[24][25]

Field-Proven Experimental Protocol: Electrophilic Fluorination of a Chiral Enamide

This protocol describes a highly stereoselective method for synthesizing α-fluoro-imides, which are valuable chiral building blocks. The causality behind the experimental choices is highlighted to ensure a self-validating system.

Objective: To synthesize a chiral α-fluoro-imide via diastereoselective fluorination of an N-enamide derived from a chiral auxiliary.[18][19]

Materials:

-

Chiral N-enamide (1.0 equiv)

-

Selectfluor® (N-Fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) (1.2 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Water (H₂O), deionized

-

Dess-Martin Periodinane (DMP) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup (Fluorination):

-

Causality: The reaction is sensitive to atmospheric moisture, which can quench intermediates. An inert atmosphere protects the integrity of the reaction.

-

To a flame-dried round-bottom flask under an argon atmosphere, add the chiral N-enamide (1.0 equiv).

-

Dissolve the enamide in anhydrous acetonitrile (to a concentration of ~0.1 M).

-

Add deionized water (2% v/v). Causality: Controlled addition of water is crucial to trap the intermediate β-fluoro-iminium cation to form a stable N,O-hemiacetal.[18]

-

Add Selectfluor® (1.2 equiv) in one portion. Causality: A slight excess of the fluorinating agent ensures complete consumption of the starting material.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enamide is consumed (typically 1-4 hours).

-

-

Workup (Fluorination):

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the intermediate N,O-hemiacetal.

-

-

Oxidation to Imide:

-

Causality: The stable N,O-hemiacetal intermediate must be oxidized to the final α-fluoro-imide product. DMP is a mild and efficient oxidant for this transformation.[18]

-

Dissolve the crude hemiacetal in anhydrous DCM under argon.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin Periodinane (1.5 equiv) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

-

Workup and Purification (Oxidation):

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until both layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the pure chiral α-fluoro-imide.

-

Conclusion and Future Outlook

The use of fluorinated building blocks has moved from a niche strategy to a central pillar of successful drug discovery programs. The ability of fluorine to predictably and potently modulate key drug properties like metabolic stability, pKa, and binding affinity is unparalleled.[3][26] While classic motifs like -F and -CF₃ will remain vital, the true frontier lies in the exploration of emerging fluorinated groups such as -CHF₂, -OCF₃, and -SF₅.[9][14] The continued development of novel synthetic methodologies, particularly in late-stage C-H fluorination and stereoselective reactions, will further empower medicinal chemists to access unprecedented chemical space.[20][23] By understanding the fundamental principles behind fluorine's effects and leveraging the growing arsenal of fluorinated building blocks, the scientific community is better equipped than ever to design the next generation of targeted, effective, and safe medicines.

References

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link][9][10][16]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][4][7][26]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65–133. [Link]

-

Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-999. [Link][22][24]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2518. [Link]

-

Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. PubMed. [Link]

-

Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

-

Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

-

National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. [Link]

-

Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(10), 2933. [Link]

-

Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link][5][15]

-

Ianni, F. (2017). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 15(25), 5236-5258. [Link]

-

Gouverneur, V., et al. (Eds.). (2017). Emerging Fluorinated Motifs: Synthesis, Properties, and Applications. Wiley-VCH. [Link][12][14]

-

Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Vileno, B. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

-

Scripps Research. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. Drug Discovery & Development. [Link]

- Chambers, R. D., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds. U.S.

-

Togni, A., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(23), 9457-9473. [Link]

-

Smith, J. A. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent (Doctoral dissertation, Loughborough University). [Link]

-

Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

-

Novás, M., et al. (2025). Examples of drugs bearing trifluoromethyl groups. ResearchGate. [Link]

-

Pannecoucke, X., et al. (Eds.). (2017). Emerging Fluorinated Motifs. Wiley-VCH. [Link]

-

Hsung, R. P., et al. (2015). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. Organic Letters, 17(3), 572–575. [Link]

-

Goud, B. C., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(15), 5798. [Link]

-

O'Hagan, D. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(16), 8048-8124. [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]

-

Loughborough University. (n.d.). Novel Fluorinated Heterocycle Synthesis for Medicinal Chemistry. Postgraduate Search. [Link]

-

Singh, V. P., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Hu, J., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Medicinal Chemistry. [Link]

-

Al-Aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(10), 1636–1651. [Link]

-

Hsung, R. P., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Organic Letters, 17(3), 572-5. [Link]

-

Al-Rashida, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4387. [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. ResearchGate. [Link]

-

Vileno, B. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Mykhailiuk, P. K., et al. (2022). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3505. [Link]

-

Chen, Y.-L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5432. [Link]

-

Anonymous. (n.d.). Fluorine‐Containing Chiral Drugs. ResearchGate. [Link]

-

Wang, W., et al. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

Wiesen, S., et al. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. [Link]

-

Gouverneur, V., et al. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(1), 108-121. [Link]

-

Gillis, E. P., et al. (2025). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Pannecoucke, X., et al. (2025). Toolbox for emerging fluorinated groups. Comptes Rendus. Chimie, 28(S1), 1-21. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 8. figshare.le.ac.uk [figshare.le.ac.uk]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. dokumen.pub [dokumen.pub]

- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wiley-VCH - Emerging Fluorinated Motifs [wiley-vch.de]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. technologynetworks.com [technologynetworks.com]

- 24. researchgate.net [researchgate.net]

- 25. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Synthesis of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Abstract

This document provides a comprehensive guide for the synthesis of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized through a detailed diagram. Authoritative sources are cited throughout to support key claims and protocols, with a complete reference list provided for further consultation.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as precursors for a range of biologically active molecules. The synthesis of this propiophenone derivative involves a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This guide will focus on a reliable and scalable procedure, highlighting critical parameters that influence yield and purity.

The chosen synthetic strategy involves the reaction of anisole (methoxybenzene) with 3-(3,4,5-trifluorophenyl)propionyl chloride in the presence of a Lewis acid catalyst. This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism & Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[1][3]

The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from 3-(3,4,5-trifluorophenyl)propionyl chloride to form a highly electrophilic acylium ion.[1][4] This step is crucial as it generates the reactive species necessary for the subsequent aromatic substitution.

-

Electrophilic Attack: The electron-rich anisole acts as the nucleophile, attacking the acylium ion.[3] The methoxy group is an ortho-, para-directing activator, meaning the substitution will preferentially occur at the positions ortho or para to it.[2] Steric hindrance from the methoxy group often favors para-substitution.

-

Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final product, this compound.[3]

Figure 1: Reaction mechanism for the Friedel-Crafts acylation.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| Anisole | 100-66-3 | 108.14 | 1.08 g (1.1 mL, 10 mmol) | Ensure anhydrous conditions. |

| 3-(3,4,5-Trifluorophenyl)propanoic acid | 209739-67-7 | 204.14 | 2.04 g (10 mmol) | Starting material for the acyl chloride. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.43 g (0.87 mL, 12 mmol) | Use in a well-ventilated fume hood. |

| Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.47 g (11 mmol) | Anhydrous. Handle with care. |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 50 mL | Anhydrous. |

| Hydrochloric Acid (HCl), 1M aqueous | 7647-01-0 | 36.46 | 20 mL | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 20 mL | For neutralization. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 20 mL | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | For drying the organic layer. |

| Hexane | 110-54-3 | 86.18 | As required | For recrystallization/chromatography. |

| Ethyl Acetate | 141-78-6 | 88.11 | As required | For recrystallization/chromatography. |

Experimental Protocol

This protocol is divided into two main stages: the preparation of the acyl chloride and the subsequent Friedel-Crafts acylation.

Preparation of 3-(3,4,5-Trifluorophenyl)propionyl chloride

Figure 2: Workflow for the preparation of the acyl chloride.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3,4,5-trifluorophenyl)propanoic acid (2.04 g, 10 mmol).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.43 g, 0.87 mL, 12 mmol) dropwise to the stirred acid. Rationale: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side product formation.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 80 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,4,5-trifluorophenyl)propionyl chloride is used directly in the next step without further purification.

Friedel-Crafts Acylation

-

Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.47 g, 11 mmol) and anhydrous dichloromethane (30 mL). Cool the suspension to 0 °C in an ice bath. Rationale: Anhydrous conditions are critical as water will react with and deactivate the Lewis acid catalyst.

-

Acyl Chloride Addition: Dissolve the crude 3-(3,4,5-trifluorophenyl)propionyl chloride from the previous step in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.

-

Nucleophile Addition: In a separate flask, dissolve anisole (1.08 g, 1.1 mL, 10 mmol) in anhydrous dichloromethane (10 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature and stir for a further 3 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl (20 mL).[5] Caution: The quenching process is highly exothermic and will release HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Rationale: The acid wash removes any remaining aluminum salts, the bicarbonate wash neutralizes any unreacted acid, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically a yellow to brown oil or solid. Purification can be achieved by either recrystallization or column chromatography.

-

Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

-

Column Chromatography: For oily products or to achieve higher purity, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexane.[6]

Expected Yield: 75-85%

Characterization Data (Expected):

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, the methoxy group protons, and the two methylene groups of the propionyl chain. The chemical shifts and coupling constants will be characteristic of the final structure.[7] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons (with characteristic C-F couplings for the trifluorophenyl ring), the methoxy carbon, and the aliphatic carbons.[8] |

| IR | A strong absorption band around 1670-1690 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching bands will also be present, along with a strong C-F stretching band.[9] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the exact mass of the product (C₁₆H₁₃F₃O₂). Fragmentation patterns consistent with the structure, such as the loss of the trifluorophenyl or methoxybenzyl moieties, may also be observed.[10] |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Thionyl chloride is corrosive and lachrymatory. Handle with extreme care.[11]

-

Anhydrous aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The quenching of the reaction with HCl is highly exothermic and should be performed slowly and with adequate cooling.[5]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction; impure or wet reagents; deactivated catalyst. | Ensure all reagents and solvents are anhydrous. Use fresh, high-purity AlCl₃. Monitor the reaction by TLC to confirm completion. |

| Formation of multiple products | Isomer formation (ortho-acylation); side reactions due to high temperature. | Control the reaction temperature carefully, especially during the addition of reagents. The para-isomer is generally favored, but separation of isomers may be necessary via column chromatography.[2] |

| Difficult work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. Gentle mixing instead of vigorous shaking can also prevent emulsion formation. |

References

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Miller, E., & Hartung, W. H. (n.d.). o- AND p-PROPIOPHENOL. Organic Syntheses. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 29). 2,4,5-Trimethoxypropiophenone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of propionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.

-

Dan's Labs. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. Retrieved from [Link]

-

Nanjing Chemical Material Corp. (n.d.). By What Means Can Propionyl Chloride be Prepared? Retrieved from [Link]

-

Vanderbilt University. (n.d.). (2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes. Retrieved from [Link]

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 1). 2-Methoxypropene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. By What Means Can Propionyl Chloride be Prepared? - Nanjing Chemical Material Corp. [njchm.com]

Application Note: A Comprehensive Protocol for the Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

Introduction: The Strategic Value of Fluorinated Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones comprising two aromatic rings linked by a three-carbon bridge.[1] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The strategic incorporation of fluorine atoms into the chalcone framework has emerged as a powerful tool in drug development.[3] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] This often translates to improved potency and a more favorable pharmacokinetic profile.[6]

The Claisen-Schmidt condensation is the cornerstone reaction for synthesizing these valuable compounds.[7] It is a robust, efficient, and versatile base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone (possessing α-hydrogens).[8] This application note provides a deep dive into the mechanism, a detailed step-by-step protocol, optimization strategies, and troubleshooting for the synthesis of fluorinated chalcones, tailored for researchers in organic synthesis and drug discovery.

Reaction Theory and Mechanism

The Claisen-Schmidt condensation proceeds through a well-defined, base-catalyzed aldol mechanism.[9] The selectivity of this "crossed" aldol reaction is achieved by carefully choosing reactants: one carbonyl compound that can act as a nucleophile (the ketone, by forming an enolate) and one that can only act as an electrophile (the aromatic aldehyde, which cannot enolize due to the lack of α-hydrogens).[9][10] This strategic choice prevents self-condensation side reactions and leads to a single desired product.[11]

The mechanism unfolds in three primary stages:

-

Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the ketone (e.g., a fluorinated acetophenone). This deprotonation generates a resonance-stabilized enolate ion, a potent carbon nucleophile.[12]

-

Nucleophilic Attack (Aldol Addition): The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This carbon-carbon bond-forming step results in a tetrahedral alkoxide intermediate.[12] This intermediate is then protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as the "aldol adduct."[9]

-

Dehydration (Condensation): The aldol adduct contains a remaining acidic α-proton. Under the basic reaction conditions, this proton is abstracted, forming another enolate.[13] This is followed by the elimination of a hydroxide ion (E1cB mechanism), which is the rate-determining step, to form a stable, conjugated α,β-unsaturated ketone—the final chalcone product.[12][13] This dehydration step is often spontaneous or facilitated by gentle heating and drives the reaction to completion.[14]

Caption: Base-catalyzed mechanism for fluorinated chalcone synthesis.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a representative fluorinated chalcone from 4'-fluoroacetophenone and 4-methoxybenzaldehyde.

Materials and Reagents

-

4'-Fluoroacetophenone (1.0 eq)

-

4-Methoxybenzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) (pellets)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (e.g., 1 M)

-

Standard laboratory glassware (round-bottom flask, beakers, Erlenmeyer flask)

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum flask

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

-

Melting point apparatus

Experimental Workflow Diagram

Caption: Step-by-step workflow for fluorinated chalcone synthesis.

Step-by-Step Procedure

-

Preparation: In a 100 mL round-bottom flask, dissolve 4'-fluoroacetophenone (e.g., 1.38 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) in 20-30 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.[10]

-

Catalyst Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in 10 mL of deionized water. Cool this solution in an ice bath.

-

Reaction: While stirring the ethanolic solution of reactants vigorously, add the cold NaOH solution dropwise over 10-15 minutes. A color change and the formation of a precipitate are typically observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting aldehyde spot has disappeared.[15]

-

Workup and Isolation: Pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Stir for several minutes.

-

Neutralization: Slowly add dilute HCl to the aqueous mixture with stirring until it is neutral to litmus or pH paper. This step protonates any phenoxide and ensures complete precipitation of the chalcone.

-

Filtration: Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any residual base and salts.

-

Purification: Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. Determine the yield, melting point, and characterize the structure using spectroscopic methods (FT-IR, NMR).

Optimization and Troubleshooting

Optimizing reaction parameters is crucial for achieving high yields and purity. Below is a summary of key variables and a guide to troubleshooting common issues.

Table 1: Key Reaction Parameter Optimization

| Parameter | Typical Condition | Effect of Variation & Optimization Insights |

| Catalyst | NaOH or KOH (1.2 - 2.0 eq) | Strong bases like NaOH/KOH are highly effective.[17] Using less catalyst can slow the reaction; excess can promote side reactions like the Cannizzaro reaction if the aldehyde has no α-hydrogens.[11] Milder bases (e.g., K₂CO₃) can be used for sensitive substrates.[10] |

| Solvent | Ethanol, Methanol | Polar protic solvents are standard as they dissolve reactants and the base.[7] Solvent-free "green" methods, involving grinding solid reactants with a solid base, can offer faster reactions and simpler workups.[18][19] |

| Temperature | Room Temperature | Most reactions proceed efficiently at room temperature. Gentle heating (40-50°C) can accelerate the reaction but may also increase byproduct formation.[10] |

| Stoichiometry | 1:1 Aldehyde:Ketone | Equimolar amounts are typical.[20] A slight excess of the aldehyde can sometimes help drive the reaction to completion and minimize ketone self-condensation.[11] |

| Reaction Time | 1-4 hours | Reaction time should be optimized by monitoring with TLC.[10] Prolonged reaction times, especially with excess base, can lead to Michael addition or other side reactions.[11] |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive catalyst (old, absorbed CO₂/H₂O).- Impure starting materials.- Insufficient reaction time.- Product is soluble in the workup solvent. | - Use a fresh batch of base.[11]- Purify starting materials (distillation or recrystallization).[15]- Monitor by TLC to ensure completion.- Ensure the workup mixture is cold to minimize solubility. |

| Oily Product / Fails to Solidify | - Presence of impurities.- Incomplete reaction.- Incorrect pH during neutralization. | - Triturate the oil with a non-polar solvent (e.g., cold hexanes) to induce crystallization.- Re-purify via column chromatography.- Ensure complete neutralization during workup. |

| Multiple Spots on TLC | - Self-condensation of the ketone.- Michael addition of enolate to the chalcone product.- Cannizzaro reaction of the aldehyde (with excess base). | - Add the ketone slowly to the mixture of aldehyde and base.[11]- Use a slight excess of the aldehyde.- Avoid high temperatures and large excesses of base.[11] |

Characterization of Fluorinated Chalcones

Confirming the identity and purity of the synthesized product is a critical final step.

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands. Key peaks include a strong C=O stretch for the α,β-unsaturated ketone (typically 1630-1680 cm⁻¹) and a C=C stretch for the vinylic bond (around 1550-1620 cm⁻¹).[21][22]

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The two vinylic protons (Hα and Hβ) appear as doublets in the downfield region (δ 7-8 ppm).[23] The large coupling constant (J ≈ 15-16 Hz) between them confirms the trans (E) configuration of the double bond.[21] Aromatic and substituent protons will appear in their expected regions.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon between δ 186-197 ppm.[21] The signals for the α- and β-carbons of the enone system are also readily identifiable.[22]

-

Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation pattern, verifying the elemental composition.

Conclusion

The Claisen-Schmidt condensation is a powerful and reliable method for the synthesis of fluorinated chalcones, a class of compounds with immense potential in drug discovery.[4][5] By understanding the underlying mechanism, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can efficiently produce high-purity chalcones. This protocol provides a solid foundation for the synthesis and exploration of novel fluorinated derivatives, paving the way for the development of next-generation therapeutics.

References

-

Wikipedia. (n.d.). Aldol condensation. In Wikipedia. Retrieved February 14, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, April 26). base catalyzed aldol [Video]. YouTube. [Link]

-

Gorniak, I., Bieganska, M., & Sloczynska, K. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation [Figure]. ResearchGate. [Link]

-

BYJU'S. (n.d.). General Aldol Condensation Reaction. BYJU'S. [Link]

-

JoVE. (2025). Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation. JoVE. [Link]

-

Santeusanio, S., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 87(12), 7799–7815. [Link]

-

Gorniak, I., Bieganska, M., & Sloczynska, K. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]

-

Daghero, H., et al. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Chemistry Central Journal, 9, 6. [Link]

-

Shaik, A. B., et al. (2025). In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. Scientific Reports, 15(1), 12345. [Link]

-

Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances. [Link]

-

ResearchGate. (2025). (PDF) Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. ResearchGate. [Link]

-

ResearchGate. (2024, January 10). How to improve the yield of chalcone synthesis? ResearchGate. [Link]

-

Molecules. (2025). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. Molecules. [Link]

-

Kuete, V., et al. (2019). Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. Chemistry Africa, 2, 47–55. [Link]

-

ResearchGate. (2020, July 29). Low yield with HCl in chalcone synthesis: Why? ResearchGate. [Link]

-

González-Vera, J. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7654. [Link]

-

Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Royal Society of Chemistry. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Journal of Pharmaceutical Negative Results, 13(3), 1-5. [Link]

-

JETIR. (2020). SYNTHESIS OF CHALCONES. JETIR.org. [Link]

-

Osman, M. F. B. (2009). SOLVENT-FREE SYNTHESIS OF CHALCONE BY ALDOL CONDENSATION CATALYZED BY SOLID SODIUM HYDROXIDE (NaOH). Universiti Teknologi MARA. [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Santeusanio, S., et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 87(12), 7799–7815. [Link]

-

de Oliveira, A. B., et al. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Natural Product Research, 1-8. [Link]

-

ResearchGate. (n.d.). Mechanism of Claisen–Schmidt condensation [Figure]. ResearchGate. [Link]

-

Li, R., et al. (2010). Synthesis and Complete Assignment of NMR Data of 20 Chalcones. Magnetic Resonance in Chemistry, 48(11), 894-898. [Link]

-

da Silva, A. B., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society. [Link]

-

Dimmock, J. R., et al. (2000). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 25(1), 33-46. [Link]

-

Aswini, R., & Kothai, S. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 8(6), 1-8. [Link]

Sources

- 1. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Video: Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation [jove.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. jetir.org [jetir.org]

- 17. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. ir.uitm.edu.my [ir.uitm.edu.my]

- 20. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 22. jetir.org [jetir.org]

- 23. periodicos.ufms.br [periodicos.ufms.br]

Application Note & Protocol Guide: Strategic Solvent Selection for the Crystallization of 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing a robust crystallization protocol for the active pharmaceutical ingredient (API) intermediate, 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone. Due to the compound's specific structural characteristics—a moderately polar propiophenone core, a methoxy group, and a highly fluorinated phenyl ring—a systematic approach to solvent selection is paramount for achieving high purity, desirable crystal morphology, and control over potential polymorphism. This guide moves beyond a simple list of solvents, offering a detailed rationale for solvent system selection, step-by-step protocols for screening and optimization, and a framework for interpreting results to develop a scalable and reproducible crystallization process.

Introduction: The Crystallization Challenge

Crystallization is a critical purification and particle engineering step in pharmaceutical manufacturing. For an active pharmaceutical ingredient (API) like this compound, the final crystalline form dictates essential properties such as purity, stability, dissolution rate, and bioavailability.[1][2] The molecule's structure presents a unique combination of features:

-

Propiophenone Backbone: Provides a ketone carbonyl group, which is polar and can act as a hydrogen bond acceptor.

-

Methoxy Group: An ether linkage that adds moderate polarity and potential for hydrogen bonding.

-

Trifluorophenyl Ring: The three fluorine atoms significantly increase the lipophilicity and introduce strong C-F dipoles, influencing intermolecular interactions and solubility.

The goal of a well-designed crystallization process is to identify a solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[3][4] This differential solubility is the driving force for crystal formation upon cooling.

Rationale for Solvent System Selection

The principle of "like dissolves like" is the foundation of solvent selection.[3] Given the mixed polarity of the target molecule, a range of solvents should be investigated. A systematic screening process is the most effective method to identify optimal conditions.

Predicted Solubility Profile

Based on its functional groups, this compound is predicted to be a compound of moderate polarity. Therefore, it is expected to be soluble in moderately polar organic solvents. It will likely be insoluble in highly nonpolar solvents like hexanes and highly polar solvents like water when used alone.[4] This makes it an ideal candidate for both single-solvent and binary-solvent (anti-solvent) crystallization techniques.[5]

Candidate Solvent Classes

-

Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol, methanol, and isopropanol are excellent starting points. They can engage in hydrogen bonding with the ketone's oxygen atom, and their polarity is well-matched to many organic compounds.[6][7]

-

Polar Aprotic Solvents (e.g., Ketones, Esters): Acetone, ethyl acetate, and tetrahydrofuran (THF) are also strong candidates. Their polarity can effectively solvate the molecule at higher temperatures. Acetone, sharing a ketone functional group, may be a particularly suitable choice.[3][8]

-

Nonpolar Solvents (e.g., Alkanes, Aromatics): Heptane, hexane, and toluene are predicted to be poor solvents for this compound on their own. However, they are invaluable as anti-solvents in binary systems.[8] When added to a solution of the compound in a good solvent, they drastically reduce the compound's solubility, inducing crystallization.[9]

Data for Candidate Solvents

The following table summarizes key properties of recommended solvents for initial screening. The ideal solvent should have a boiling point low enough for easy removal from the final product but not so low that the temperature difference between hot and cold states is minimal.[5]

| Solvent | Class | Boiling Point (°C) | Polarity Index | Key Considerations |

| Ethanol | Polar Protic | 78 | 5.2 | Excellent general-purpose solvent, low toxicity.[6] |

| Isopropanol (IPA) | Polar Protic | 82 | 4.3 | Slightly less polar than ethanol, good for slower crystal growth. |

| Acetone | Polar Aprotic | 56 | 5.1 | Excellent solvent, but low boiling point can be a drawback.[3] |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | 4.4 | Versatile solvent, often used in binary systems with alkanes.[3] |

| Acetonitrile (ACN) | Polar Aprotic | 82 | 6.2 | Can be very effective but may form solvates. |

| Toluene | Nonpolar Aromatic | 111 | 2.4 | Good for high-temperature dissolution; can also be an anti-solvent. |

| n-Heptane / n-Hexane | Nonpolar Alkane | 98 / 69 | 0.1 | Primary use as anti-solvents.[8] |

Experimental Protocols

Safety is paramount. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Systematic Solvent Screening Workflow

This protocol uses a small amount of material to efficiently screen a range of solvents and identify promising candidates for optimization.

Objective: To determine the solubility of the compound in various solvents at room temperature and at their boiling point.

Materials:

-

This compound (approx. 250 mg)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Selection of candidate solvents from Table 1

-

Hot plate and a sand or water bath

-

Vortex mixer

-

Graduated pipettes or syringes

Procedure:

-

Preparation: Place approximately 20-30 mg of the compound into each of 8-10 labeled test tubes.

-

Room Temperature Solubility:

-

To each tube, add a candidate solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

-

Continue adding solvent up to a total volume of 1 mL.

-

Record your observations:

-

Soluble: The solid dissolves completely at room temperature. (This is a poor solvent for single-solvent crystallization but may be useful as the "good" solvent in a binary system).

-

Partially Soluble: Some solid dissolves, but not all. (This is a promising candidate).

-

Insoluble: No visible dissolution. (This may be a good anti-solvent).

-

-

-

Elevated Temperature Solubility:

-

Take the tubes marked "Partially Soluble" or "Insoluble" and place them in a hot bath.

-

Heat the bath to just below the boiling point of the solvent in each tube.

-

Observe if the compound dissolves completely. If it does, this is a strong candidate for single-solvent crystallization.

-

-

Inducing Crystallization:

-

Remove the tubes in which the compound dissolved at high temperature from the hot bath.

-

Allow them to cool slowly to room temperature.

-

If crystals do not form, gently scratch the inside of the tube with a glass rod or place the tube in an ice-water bath.

-

Record the quality and quantity of the crystals formed. A solvent that yields a large amount of crystalline solid upon cooling is ideal.

-

Caption: Workflow for systematic solvent screening.

Protocol 2: Optimized Single-Solvent Recrystallization

Objective: To purify the compound using a single solvent identified in Protocol 1 (e.g., Ethanol).

Materials:

-

Crude this compound

-

Optimal solvent (e.g., Ethanol)

-

Erlenmeyer flasks (2)

-

Hot plate

-

Stemless funnel and fluted filter paper (for hot filtration, if needed)

-

Buchner funnel, filter flask, and vacuum source

-

Watch glass

Procedure:

-

Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add a boiling chip and gently heat the mixture on a hot plate. Swirl the flask periodically.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[5] Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath for 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Binary Solvent (Anti-Solvent) Crystallization

Objective: To induce crystallization using a solvent/anti-solvent pair (e.g., Ethyl Acetate/Heptane).

Materials:

-

Crude compound

-

"Good" solvent (e.g., Ethyl Acetate)

-

"Anti-solvent" (e.g., n-Heptane)

-

Erlenmeyer flask

-

Stir plate and stir bar

Procedure:

-

Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (Ethyl Acetate) at room temperature in an Erlenmeyer flask with a stir bar.

-

Induce Saturation: While stirring, slowly add the anti-solvent (n-Heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

-

Re-dissolution: Add a few drops of the "good" solvent (Ethyl Acetate) until the solution becomes clear again.

-

Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point that can no longer support full dissolution. The process can be aided by cooling in an ice bath.

-

Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.

Data Interpretation & Further Optimization

-